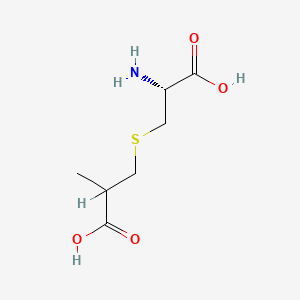

S-(2-Carboxypropyl)cysteine

概要

説明

S-(2-Carboxypropyl)cysteine: is a sulfur-containing amino acid derivative. It is a urinary metabolite of S-(2-Carboxypropyl)glutathione and is involved in various metabolic pathways. This compound is of interest due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions:

Biosynthesis: One plausible pathway involves the production of S-(2-Carboxypropyl)glutathione from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine.

Chemical Synthesis: The compound can be synthesized by reacting cysteine with methacrylic acid under specific conditions.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: S-(2-Carboxypropyl)cysteine can undergo oxidation reactions, forming sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: It can participate in substitution reactions, where the carboxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted cysteine derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

S-(2-Carboxypropyl)cysteine is characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteine. This unique structure allows it to participate in various chemical reactions and biological processes. The compound can form covalent bonds through its sulfur atom, enabling interactions with different molecular targets in biological systems. Key mechanisms include:

- Hydrogen Bonding : The carboxypropyl group can engage in hydrogen bonding and electrostatic interactions.

- Antioxidant Activity : It exhibits properties that protect cellular components from oxidative damage by scavenging free radicals.

- Enzyme Modulation : The compound can influence the activity of enzymes involved in sulfur metabolism and other physiological processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antioxidant Activity : It protects against oxidative stress by inhibiting oxidative DNA degradation, comparable to established antioxidants like glutathione and N-acetylcysteine .

- Cytotoxicity Modulation : The compound modulates cytotoxic effects in renal tubular epithelial cells by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. It enhances cytotoxic effects of certain heavy metals while providing protection against others, such as cisplatin .

- Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, it inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis, potentially impacting cardiovascular health.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other cysteine derivatives:

| Compound | Antioxidant Activity | Cytotoxicity Modulation | Clinical Relevance |

|---|---|---|---|

| This compound | High | Yes | ECHS1 deficiency |

| S-Carboxymethyl-L-Cysteine | Moderate | Yes | Chronic obstructive pulmonary disease treatment |

| N-Acetylcysteine | High | Yes | Antioxidant therapy |

Case Studies and Clinical Observations

- ECHS1 Deficiency : A study analyzing patients with ECHS1 deficiency reported elevated levels of this compound among other metabolites. Urinary analysis for these metabolites proved crucial for diagnosing metabolic disorders, highlighting the compound's relevance as a potential biomarker .

- Leigh Syndrome : In a clinical case involving Leigh syndrome due to short-chain enoyl-CoA hydratase deficiency, elevated levels of this compound were observed. This finding suggests that monitoring this metabolite could aid in understanding the disease's metabolic alterations and responses to dietary interventions .

- Oxidative Stress Studies : Experimental studies have demonstrated that this compound can activate protective pathways against oxidative stress in renal tubular epithelial cells, indicating its potential therapeutic application in conditions associated with oxidative damage .

作用機序

Molecular Targets and Pathways: S-(2-Carboxypropyl)cysteine exerts its effects through various biochemical pathways. It is involved in the metabolism of sulfur-containing compounds and can influence cellular redox states. The compound may interact with enzymes involved in oxidative stress responses and detoxification processes .

類似化合物との比較

S-Allyl-l-cysteine: Another sulfur-containing amino acid derivative with similar biological properties.

S-(2-Carboxyethyl)-l-cysteine: A homolog of S-(2-Carboxypropyl)cysteine with similar chemical structure and properties.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its involvement in sulfur metabolism distinguish it from other similar compounds .

生物活性

S-(2-Carboxypropyl)cysteine (CPC) is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of CPC, focusing on its antioxidant properties, metabolic pathways, and implications in various health conditions.

Chemical Structure and Synthesis

This compound is a derivative of cysteine, characterized by the addition of a carboxypropyl group. It can be synthesized from S-(2-carboxypropyl)glutathione through enzymatic or chemical processes. The synthesis involves the cleavage of the glutathione backbone, leading to the formation of this metabolite, which is often found in urinary excretion profiles .

Antioxidant Properties

CPC exhibits significant antioxidant activity, primarily through its ability to modulate oxidative stress pathways. Studies have demonstrated that CPC can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. This activation leads to increased expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative insults .

Table 1: Antioxidant Activity of this compound

| Parameter | Effect |

|---|---|

| Nrf2 Activation | Increased antioxidant enzyme expression |

| Cytotoxicity in Renal Cells | Non-cytotoxic at certain concentrations |

| Protection Against Oxidative Stress | Significant protective effects observed |

Metabolic Pathways

CPC is involved in various metabolic pathways, particularly in the context of branched-chain amino acid metabolism. It has been identified as a significant metabolite in conditions such as ECHS1 deficiency, where elevated levels are indicative of disrupted metabolic processes. The compound's role as a biomarker for metabolic disorders highlights its importance in clinical diagnostics .

Case Studies and Clinical Implications

- ECHS1 Deficiency : In a study involving patients with ECHS1 deficiency, elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine were observed. This finding suggests that monitoring CPC levels could aid in diagnosing metabolic disorders related to branched-chain amino acid catabolism .

- Oxidative Stress and Kidney Health : Research has shown that CPC can protect renal tubular epithelial cells from oxidative stress induced by heavy metals and chemotherapeutic agents. This protective effect may have therapeutic implications for patients undergoing treatments that compromise kidney function .

- Potential Therapeutic Applications : Given its antioxidant properties and involvement in critical metabolic pathways, CPC may hold therapeutic potential for conditions characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Future Directions

Research into this compound is still emerging, with several avenues for future exploration:

- Clinical Trials : Further clinical trials are needed to establish the efficacy and safety of CPC in therapeutic contexts.

- Mechanistic Studies : Understanding the precise mechanisms through which CPC exerts its biological effects will enhance its potential applications.

- Metabolomic Profiling : Utilizing CPC as a biomarker in metabolomic studies could provide insights into various metabolic disorders.

特性

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWUNSFUXUUDG-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988188 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-42-2 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of S-(2-Carboxypropyl)cysteine in diagnosing metabolic disorders?

A: this compound is a crucial biomarker for identifying deficiencies in enzymes involved in valine metabolism, specifically short-chain enoyl-CoA hydratase (ECHS1) and potentially 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated urinary levels of this compound signal a disruption in the normal breakdown pathway of valine. [, ]

Q2: How is this compound formed in the body?

A: Research suggests that this compound originates from the interaction between methacrylic acid and cysteine. This conjugation, potentially followed by decarboxylation, leads to the formation of this compound and S-(2-carboxypropyl)-cysteamine. [] In a metabolic pathway involving valine, methacrylic acid is a precursor to methacrylyl-CoA, which is metabolized by ECHS1. []

Q3: Can you elaborate on the role of this compound as a biomarker in ECHS1 deficiency?

A: ECHS1 is a key enzyme in the metabolism of valine and fatty acids. Its deficiency leads to the accumulation of metabolites upstream in these pathways. Studies have found a significant increase in urinary this compound in patients with ECHS1 deficiency. This makes it a promising candidate for inclusion in newborn screening programs for early diagnosis. [, ]

Q4: How does ECHS1 deficiency differ from HIBCH deficiency in terms of this compound excretion?

A: While both ECHS1 and HIBCH deficiencies can lead to increased this compound excretion, they differ in the levels of 3-hydroxyisobutyryl-carnitine. This metabolite is typically normal in ECHS1 deficiency but elevated in HIBCH deficiency, allowing for differentiation between the two conditions. []

Q5: Beyond its role as a biomarker, has this compound been implicated in any other biological processes?

A: Research indicates that this compound serves as a precursor in the biosynthesis of cycloalliin, a cyclic sulfur-containing amino acid found in plants like garlic. [] Additionally, studies on wool fibers treated with glycidyl methacrylate showed the formation of this compound, indicating a reaction between cysteine residues and the methacryl group of the treatment agent. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。